molecular formula C9H14NOP B14597178 3-(3,4-Dimethyl-1-oxo-2,5-dihydro-1H-1lambda~5~-phosphol-1-yl)propanenitrile CAS No. 61213-84-1

3-(3,4-Dimethyl-1-oxo-2,5-dihydro-1H-1lambda~5~-phosphol-1-yl)propanenitrile

Cat. No.: B14597178
CAS No.: 61213-84-1
M. Wt: 183.19 g/mol
InChI Key: RZVSKYXIDKNUHM-UHFFFAOYSA-N
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Description

3-(3,4-Dimethyl-1-oxo-2,5-dihydro-1H-1lambda~5~-phosphol-1-yl)propanenitrile is a complex organic compound that features a phospholane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethyl-1-oxo-2,5-dihydro-1H-1lambda~5~-phosphol-1-yl)propanenitrile typically involves the formation of the phospholane ring followed by the introduction of the nitrile group. Common synthetic routes include:

    Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can be employed to form the phospholane ring.

    Nitrile Introduction: The nitrile group can be introduced through nucleophilic substitution reactions using reagents such as sodium cyanide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethyl-1-oxo-2,5-dihydro-1H-1lambda~5~-phosphol-1-yl)propanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in polar aprotic solvents.

Major Products

    Oxidation: Corresponding carboxylic acids.

    Reduction: Primary amines.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

3-(3,4-Dimethyl-1-oxo-2,5-dihydro-1H-1lambda~5~-phosphol-1-yl)propanenitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethyl-1-oxo-2,5-dihydro-1H-1lambda~5~-phosphol-1-yl)propanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dimethyl-1-oxo-2,5-dihydro-1H-1lambda~5~-phosphol-1-yl)butanenitrile
  • 3-(3,4-Dimethyl-1-oxo-2,5-dihydro-1H-1lambda~5~-phosphol-1-yl)pentanenitrile

Uniqueness

3-(3,4-Dimethyl-1-oxo-2,5-dihydro-1H-1lambda~5~-phosphol-1-yl)propanenitrile is unique due to its specific ring structure and the presence of both the phospholane and nitrile functional groups

Properties

CAS No.

61213-84-1

Molecular Formula

C9H14NOP

Molecular Weight

183.19 g/mol

IUPAC Name

3-(3,4-dimethyl-1-oxo-2,5-dihydro-1λ5-phosphol-1-yl)propanenitrile

InChI

InChI=1S/C9H14NOP/c1-8-6-12(11,5-3-4-10)7-9(8)2/h3,5-7H2,1-2H3

InChI Key

RZVSKYXIDKNUHM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CP(=O)(C1)CCC#N)C

Origin of Product

United States

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